molecular formula C19H22Cl3NO3 B11479804 1-({3-Chloro-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzyl}amino)propan-2-ol

1-({3-Chloro-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzyl}amino)propan-2-ol

Cat. No.: B11479804
M. Wt: 418.7 g/mol
InChI Key: QBWCPWSPAGMUFB-UHFFFAOYSA-N
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Description

1-({3-Chloro-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzyl}amino)propan-2-ol is a complex organic compound that features a combination of chloro, dichlorobenzyl, ethoxy, and amino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-({3-Chloro-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzyl}amino)propan-2-ol typically involves multiple steps:

    Formation of the Dichlorobenzyl Ether: The initial step involves the reaction of 2,4-dichlorobenzyl alcohol with an appropriate ethoxybenzyl chloride under basic conditions to form the dichlorobenzyl ether.

    Chlorination: The resulting product is then subjected to chlorination to introduce the chloro group at the desired position.

    Amination: The final step involves the reaction of the chlorinated product with an appropriate amine, such as propan-2-olamine, under controlled conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-({3-Chloro-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzyl}amino)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or amino groups using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-({3-Chloro-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzyl}amino)propan-2-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-({3-Chloro-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzyl}amino)propan-2-ol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of microbial growth or interference with cellular processes.

Comparison with Similar Compounds

  • 1-({3-Chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzyl}amino)propan-2-ol
  • 1-({3-Chloro-4-[(2,4-dichlorobenzyl)oxy]-5-propoxybenzyl}amino)propan-2-ol

Comparison:

  • Structural Differences: The primary difference lies in the substituents on the benzyl ring (ethoxy, methoxy, propoxy).
  • Reactivity: The presence of different substituents can influence the reactivity and stability of the compounds.
  • Applications: While all compounds may have similar applications, the specific substituents can affect their efficacy and suitability for particular uses.

This detailed overview provides a comprehensive understanding of 1-({3-Chloro-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzyl}amino)propan-2-ol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H22Cl3NO3

Molecular Weight

418.7 g/mol

IUPAC Name

1-[[3-chloro-4-[(2,4-dichlorophenyl)methoxy]-5-ethoxyphenyl]methylamino]propan-2-ol

InChI

InChI=1S/C19H22Cl3NO3/c1-3-25-18-7-13(10-23-9-12(2)24)6-17(22)19(18)26-11-14-4-5-15(20)8-16(14)21/h4-8,12,23-24H,3,9-11H2,1-2H3

InChI Key

QBWCPWSPAGMUFB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNCC(C)O)Cl)OCC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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